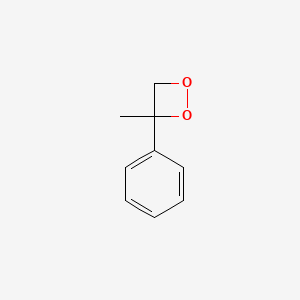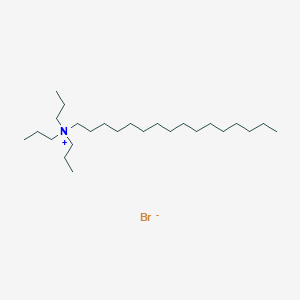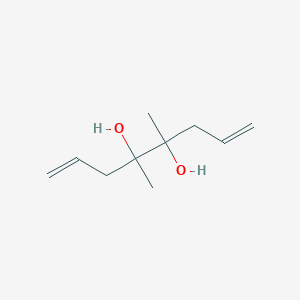
1,7-Octadiene-4,5-diol, 4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Octadiene-4,5-diol, 4,5-dimethyl- is an organic compound with the molecular formula C10H18O2 This compound is characterized by the presence of two hydroxyl groups (-OH) and two double bonds within an eight-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- typically involves the use of starting materials such as 1,7-octadiene and appropriate reagents to introduce the hydroxyl groups. One common method involves the hydroboration-oxidation reaction, where 1,7-octadiene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,7-Octadiene-4,5-diol, 4,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of 1,7-octane-4,5-diol, 4,5-dimethyl-.
Substitution: Formation of 1,7-octadiene-4,5-dichloride, 4,5-dimethyl-.
Scientific Research Applications
1,7-Octadiene-4,5-diol, 4,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The double bonds can participate in addition reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1,7-Octadiene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Similar structure but different positioning of hydroxyl groups and double bonds.
2,6-Octadiene, 4,5-dimethyl-: Similar carbon chain but lacks hydroxyl groups.
Uniqueness
1,7-Octadiene-4,5-diol, 4,5-dimethyl- is unique due to the presence of both hydroxyl groups and double bonds, providing a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
24449-03-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4,5-dimethylocta-1,7-diene-4,5-diol |
InChI |
InChI=1S/C10H18O2/c1-5-7-9(3,11)10(4,12)8-6-2/h5-6,11-12H,1-2,7-8H2,3-4H3 |
InChI Key |
FPFIJKYXUNMKAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C(C)(CC=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
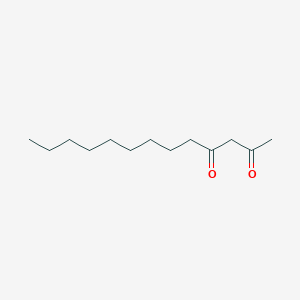
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)



![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
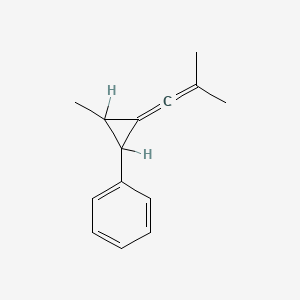
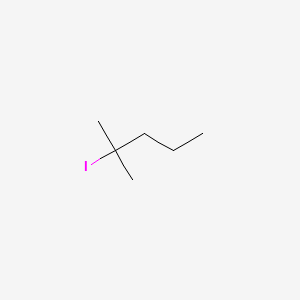
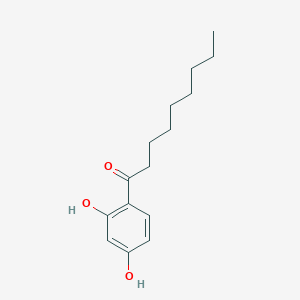
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
